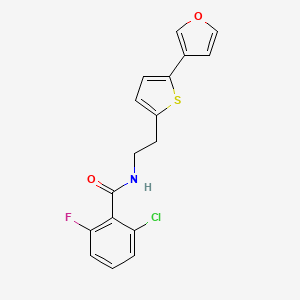

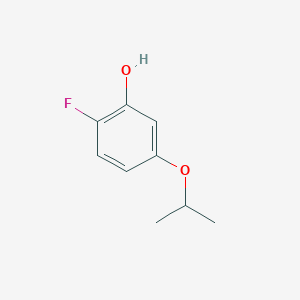

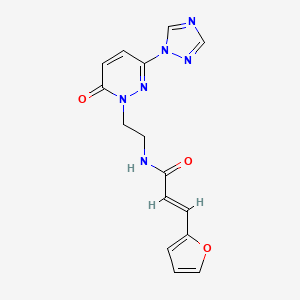

![molecular formula C10H14F3NO5 B2771221 Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid CAS No. 2219379-97-0](/img/structure/B2771221.png)

Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid” is a chemical compound with the CAS Number: 2219379-97-0 . It has a molecular weight of 285.22 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds, such as 2-azaspiro[3.4]octane, has been reported . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3.C2HF3O2/c1-11-7(10)6-2-8(12-3-6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 285.22 .Applications De Recherche Scientifique

Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates: New Dipeptide Synthons

- Research Focus : This study discusses the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons. This compound has been shown to react with carboxylic acids and thioacids, proving its utility in peptide synthesis as a dipeptide building block (Suter, Stoykova, Linden, & Heimgartner, 2000).

Electrophile Aminierung von C‐H‐aciden Verbindungen

- Research Focus : This research explores the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acids, including malonic and cyanoacetic acid derivatives. The study categorizes five different stabilization reactions of the resulting intermediate, demonstrating the chemical versatility of the compound (Andreae, Schmitz, Wulf, & Schulz, 1992).

Regioselective Cycloaddition of C-Aryl- and C-Carbamoylnitrones

- Research Focus : This study reports on the regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This highlights the compound's utility in synthesizing specific diastereoisomers (Molchanov & Tran, 2013).

Reaction of Substituted Methyl 2,3,7-Triazabicyclo[3.3.0]oct-3-ene-4-carboxylates

- Research Focus : This research discusses the reaction of substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates with iodinating agents, leading to methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates. The study showcases the compound's reactivity and potential for generating isomer mixtures (Molchanov, Stepakov, Boitsov, Kopf, & Kostikov, 2003).

Observation of a Stable Carbocation

- Research Focus : This study presents a unique observation of a stable carbocation during a Criegee rearrangement with trifluoroperacetic acid, demonstrating the potential of this compound for selective transformations in organic synthesis (Krasutsky, Kolomitsyn, Kiprof, Carlson, & Fokin, 2000).

The Synthesis of a 2-Azabicyclo[3.1.0]hexane

- Research Focus : This paper details an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. The research shows the synthetic application of this reaction in amino acid synthesis (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).

Construction of Multifunctional Modules for Drug Discovery

- Research Focus : This study reports on the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery. The targeted spirocycles show promise for structural diversity in pharmaceutical research (Li, Rogers-Evans, & Carreira, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Orientations Futures

Propriétés

IUPAC Name |

methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.C2HF3O2/c1-11-7(10)6-2-8(12-3-6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNLAXRMTHIJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(CNC2)OC1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

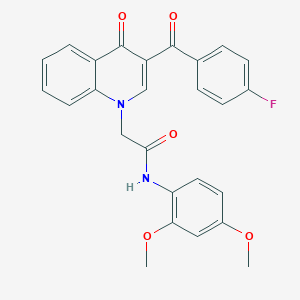

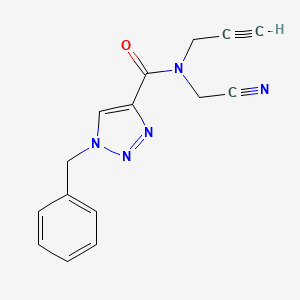

![(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B2771145.png)

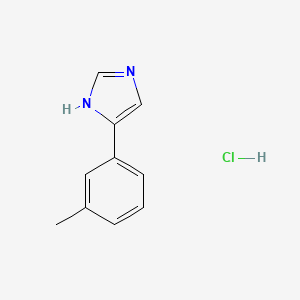

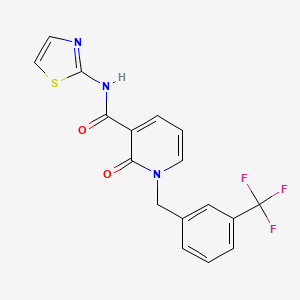

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2771147.png)

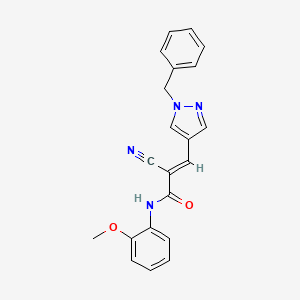

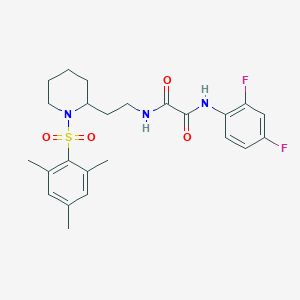

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2771148.png)

![N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide](/img/structure/B2771150.png)

![2-[(2S,4R)-4-[(2-Methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771154.png)